2-Propanone, 1-(9-phenanthrenyl)-
Description
2-Propanone, 1-(9-phenanthrenyl)- is a ketone derivative featuring a phenanthrene moiety attached to the carbonyl group of propanone. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) comprising three fused benzene rings, imparts significant steric bulk and aromatic character to the compound. The compound’s physicochemical properties, such as melting point, boiling point, and solubility, are likely influenced by the extended π-system of phenanthrene, which enhances molecular rigidity and may reduce volatility compared to simpler aryl-substituted propanones.
Properties
CAS No. |
58443-80-4 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-phenanthren-9-ylpropan-2-one |
InChI |
InChI=1S/C17H14O/c1-12(18)10-14-11-13-6-2-3-7-15(13)17-9-5-4-8-16(14)17/h2-9,11H,10H2,1H3 |
InChI Key |
UUQRUMPDELBZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Phenyl-2-propanone (Phenylacetone, CAS 103-79-7)
- Structure: A phenyl group attached to the second carbon of propanone.
- Molecular Weight : 134.19 g/mol (C₉H₁₀O) .
- Key Differences : The absence of phenanthrene’s fused aromatic system results in lower molecular weight and increased volatility. Boiling points and melting points are expected to be significantly lower than those of the phenanthrenyl analog due to reduced π-stacking interactions.
- Applications: Intermediate in organic synthesis, notably in illicit drug manufacturing .
2-Propanone, 1-[3-(Trifluoromethyl)phenyl]- (CAS 21906-39-8)
- Structure : A trifluoromethyl (-CF₃) group on the phenyl ring.
- Key Differences : The electron-withdrawing -CF₃ group enhances polarity and thermal stability. The calculated boiling point is 362.70 K (89.55°C) under low pressure (0.07 kPa), suggesting higher volatility than the phenanthrenyl derivative .
- Applications : Likely used in fluorinated compound synthesis.
Heterocyclic and Functionalized Propanones
2-Propanone, 1-(2-Benzoselenazolyl)- (CAS 62693-30-5)
- Structure: A benzoselenazole heterocycle attached to propanone.
- Molecular Weight: 238.14 g/mol (C₁₀H₉NOSe) .
- The heterocyclic structure may confer catalytic or ligand-like behavior, diverging from the purely aromatic phenanthrenyl analog.
2-Propanone, 1-(4-Bromophenyl)-, Oxime (CAS 103675-99-6)
- Structure: A bromophenyl group with an oxime (-NOH) functional group.
- Molecular Weight: 228.09 g/mol (C₉H₁₀BrNO) .
- Key Differences: The oxime group enables chelation and participation in coordination chemistry, unlike the ketone group in the phenanthrenyl compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the critical parameters for synthesizing 2-Propanone, 1-(9-phenanthrenyl)- with high yield and purity?
Answer:
- Temperature and concentration control : Maintain precise reaction conditions to minimize side reactions. Elevated temperatures may degrade the aromatic phenanthrenyl core, while low concentrations can reduce reaction efficiency.
- Catalyst optimization : Palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) improve coupling efficiency in cross-coupling reactions. Ligand selection (e.g., phosphine ligands) can stabilize intermediates .
- Purification methods : Use column chromatography with polar/non-polar solvent gradients or recrystallization to isolate the compound. Monitor purity via TLC or HPLC .
Q. Which spectroscopic and computational methods are most effective for confirming the molecular structure of 2-Propanone, 1-(9-phenanthrenyl)-?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the phenanthrenyl core and confirm the ketone group (C=O) at ~200–220 ppm for ¹³C .
- Infrared Spectroscopy (IR) : Detect C=O stretching vibrations at ~1700–1750 cm⁻¹ and aromatic C-H stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray crystallography : Resolves crystal packing and π-π stacking interactions in solid-state structures .
Advanced Research Questions
Q. How can palladium catalysts be systematically optimized in the synthesis of 2-Propanone, 1-(9-phenanthrenyl)-?
Answer:
- Ligand screening : Test bidentate ligands (e.g., dppf, Xantphos) to enhance catalytic activity and reduce palladium leaching.
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.
- Kinetic studies : Use in-situ monitoring (e.g., GC-MS or FTIR) to identify rate-limiting steps and optimize reaction time .
Q. What strategies resolve contradictions in spectroscopic data when characterizing π-π interactions in derivatives of 2-Propanone, 1-(9-phenanthrenyl)-?
Answer:
- Computational validation : Density Functional Theory (DFT) calculations model π-π stacking distances and compare them with experimental X-ray or UV-Vis data.
- Variable-temperature NMR : Detect dynamic stacking behavior in solution.
- Competitive binding assays : Use fluorescence quenching to quantify interaction strengths with aromatic probes .
Q. How can enantiomeric purity be achieved in derivatives of 2-Propanone, 1-(9-phenanthrenyl)-?
Answer:
- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) or chiral auxiliaries.
- Biocatalytic reduction : Use baker’s yeast or engineered enzymes (e.g., ketoreductases) for stereoselective reduction of prochiral ketones .
- Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. What methodological approaches are recommended for impurity profiling during synthesis?
Answer:
- HPLC with reference standards : Compare retention times and UV spectra against EP-grade impurities (e.g., 2-phenylpropenoic acid or hydroxylated byproducts) .
- Spiking experiments : Introduce known impurities to validate detection limits.
- LC-MS/MS : Identify trace impurities via fragmentation patterns and isotopic abundance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
